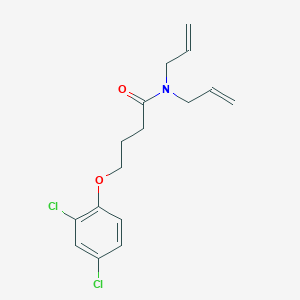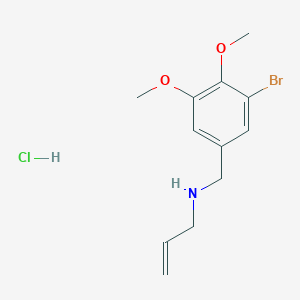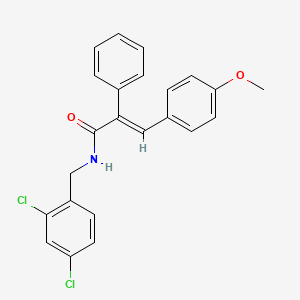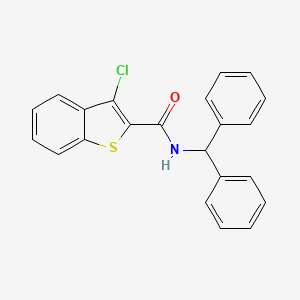
N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide
説明
N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide, commonly known as "DADP," is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DADP is a synthetic compound that can be synthesized using a variety of methods, and it has been shown to have unique biochemical and physiological effects that make it an attractive tool for researchers in various fields. In
作用機序
The mechanism of action of DADP involves the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to receptors in the body, and they play a critical role in regulating a variety of physiological processes. By inhibiting FAAH, DADP can increase the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
DADP has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating the endocannabinoid system, DADP has also been shown to have anti-inflammatory and analgesic effects. These effects are thought to be due to the ability of DADP to inhibit the activity of FAAH, which can lead to increased levels of endocannabinoids in the body. DADP has also been shown to have anticonvulsant effects, and it may have potential applications in the treatment of epilepsy.
実験室実験の利点と制限
One of the primary advantages of using DADP in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or signaling pathways in the body. This makes it a valuable tool for researchers who are studying the endocannabinoid system or other physiological processes that are regulated by endocannabinoids. However, one limitation of using DADP is its potential for off-target effects. While DADP is selective for FAAH, it may also affect other enzymes or signaling pathways in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DADP. One area of research involves the development of more selective FAAH inhibitors that can be used to study the endocannabinoid system with greater precision. Another area of research involves the use of DADP in the development of new treatments for conditions such as epilepsy and chronic pain. Finally, there is a need for more research on the potential off-target effects of DADP, as this will be critical for understanding its true potential as a tool for scientific research.
Conclusion:
In conclusion, N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DADP can be synthesized using a variety of methods, and it has been shown to have unique biochemical and physiological effects that make it an attractive tool for researchers in various fields. While there are limitations to using DADP in lab experiments, its potential applications in the study of the endocannabinoid system and other physiological processes make it an important area of research for the future.
科学的研究の応用
DADP has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of DADP as a tool to study the role of the endocannabinoid system in the body. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. DADP has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, DADP can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2/c1-3-9-19(10-4-2)16(20)6-5-11-21-15-8-7-13(17)12-14(15)18/h3-4,7-8,12H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDYSAUSWPJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)

![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)

![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)
![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)


![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)